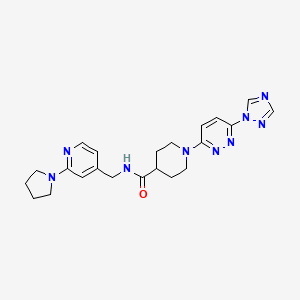

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N9O/c32-22(25-14-17-5-8-24-21(13-17)29-9-1-2-10-29)18-6-11-30(12-7-18)19-3-4-20(28-27-19)31-16-23-15-26-31/h3-5,8,13,15-16,18H,1-2,6-7,9-12,14H2,(H,25,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDCIOHRRYAZBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=C2)CNC(=O)C3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N9O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)piperidine-4-carboxamide is a complex organic molecule featuring multiple heterocyclic rings. Its biological activity has garnered interest due to its potential applications in pharmacology, particularly in the fields of oncology and infectious diseases.

Structure and Properties

This compound contains a triazole and pyridazine moiety, which are known for their biological activities. The presence of a piperidine ring contributes to its pharmacokinetic properties. The molecular formula is , with a molecular weight of approximately 342.41 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Recent studies have shown that derivatives of triazole and pyridazine exhibit significant antimicrobial properties. For instance, compounds similar to the one have demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that the compound could be effective as an antibacterial agent.

Anti-Cancer Properties

The compound's structural components suggest potential anti-cancer activity. Research indicates that triazole derivatives can inhibit specific kinases involved in cancer progression. For instance, a related compound demonstrated selective inhibition of the TGF-β type I receptor kinase (ALK5) with an IC50 value of 0.013 μM, indicating high potency as a therapeutic agent against fibrotic diseases and certain cancers .

The precise mechanism by which this compound exerts its biological effects is still under investigation, but it is hypothesized to involve:

- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases that play crucial roles in cell signaling pathways associated with cancer and inflammation.

- Disruption of Bacterial Cell Wall Synthesis : The triazole moiety may interfere with the synthesis of essential biomolecules in bacteria, leading to cell death.

Comparative Biological Activity

To better understand the efficacy of this compound, a comparative analysis with known drugs can be useful. Below is a summary table highlighting the biological activities and IC50/MIC values of selected compounds.

| Compound Name | Activity Type | MIC/IC50 Value | Reference |

|---|---|---|---|

| Compound A | Antibacterial | 3.12 μg/mL | |

| Compound B | ALK5 Inhibitor | 0.013 μM | |

| Compound C | COX-II Inhibitor | 0.52 μM |

Case Studies

Several case studies provide insights into the biological activities of similar compounds:

- Antibacterial Efficacy : A study evaluated various pyrrole-benzamide derivatives for their antibacterial properties and found that they exhibited MIC values comparable to standard antibiotics like ciprofloxacin .

- Cancer Therapeutics : Another research highlighted the potential of triazole-containing compounds as selective inhibitors for cancer-related kinases, showcasing their ability to reduce tumor growth in preclinical models .

Comparison with Similar Compounds

Structural and Conformational Similarities

Piperidine Carboxamides and Thiocarboxamides

and highlight the impact of substituents on piperidine ring proton shifts in $^1$H-NMR. For example:

The target compound’s pyrrolidinylpyridine-methyl group likely induces electronic effects similar to N-aryl substituents, suggesting axial proton shifts near 4.12–4.46 ppm .

3D Molecular Overlay Analysis

demonstrates that molecular overlays assess steric and electronic similarity. A piperidine carboxamide analog (compound 4a) showed a 3D similarity score of 0.3049 compared to a reference structure, indicating partial alignment of lipophilic groups (e.g., methoxyphenyl fragments) and nitrogen positions .

Functional Group Comparisons

Triazole-Containing Analogs

- Triazofenamide (1-(3-methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxamide): A pesticidal carboxamide with a triazole core. Its N-aryl substitution contrasts with the target’s N-pyrrolidinylpyridine group, which may enhance solubility or target selectivity .

- Flupoxam (1-(4-chloro-3-pentafluoropropoxymethylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxamide): Features halogenated substituents for enhanced pesticidal activity, suggesting that the target compound’s pyridazine ring could offer alternative binding interactions .

Piperidine Derivatives in Pharmacology

- N-Substituted phenacyl piperidines (e.g., compounds 21, 22a): Exhibit mild antihypertensive activity. The absence of a carboxamide effect on blood pressure in these derivatives contrasts with herbicidal piperidine carboxamides, underscoring substituent-driven functional divergence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.